molecular formula C9H7FO B1661933 4-Fluorocinnamaldehyde CAS No. 24654-55-5

4-Fluorocinnamaldehyde

Cat. No.: B1661933
CAS No.: 24654-55-5
M. Wt: 150.15 g/mol
InChI Key: YSIYEWBILJZDQH-UPHRSURJSA-N
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Description

4-Fluorocinnamaldehyde, also known as (E)-3-(4-Fluorophenyl)-2-propenal, is a reagent used in the preparation of novel terminal bipheny-based diapophytoene desaturases which are used in the treatment of Staphylococcus aureus infections .


Molecular Structure Analysis

The molecular formula of this compound is C9H7FO, with a molecular weight of 150.15 . It is a fluorinated organic compound that belongs to the class of aldehydes.


Chemical Reactions Analysis

This compound has been used in the development of chemosensor probes. These probes are colorimetric sensors for naked-eye detection of AcO−/CN−/F− anions .


Physical and Chemical Properties Analysis

This compound is a liquid at 20°C. It has a density of 1.146 g/mL at 25°C and a refractive index of 1.599 . It is air sensitive and heat sensitive .

Scientific Research Applications

Stereoconvergent Formylation

  • Application : A study by Zemmouri et al. (2011) demonstrated the stereoconvergent formylation of β-bromo-β-fluorostyrene mixtures, leading to the synthesis of (Z)-α-fluorocinnamaldehydes. This process was optimized to yield good results and was extended to various styrenes. The resulting α-fluoroaldehydes were successfully reduced to (Z)-β-fluorocinnamic alcohol, which is a strong inhibitor of lignin polymerization (Zemmouri et al., 2011).

Synthesis in Microporous Polyaminals

  • Application : Li, Zhang, and Wang (2016) utilized 4-fluorobenzaldehyde in the synthesis of microporous polyaminal networks. These fluorinated polymers showed increased surface areas and effective pore size tailoring, contributing to high CO2 adsorption capabilities. This is significant in environmental applications for CO2 capture and separation (Li, Zhang, & Wang, 2016).

Esterification in Medicinal Material Synthesis

  • Application : Si (2004) reported the synthesis of methyl 4-fluorocinnamate, using 4-fluorocinnamic acid in esterification. This compound is significant in asymmetric dihydroxylation and aminohydroxylation, playing a vital role in the large-scale preparation of chiral medicinal materials (Si, 2004).

HPLC-Fluorescence Determination

  • Application : Gatti et al. (1997) explored the use of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labeling agent in HPLC for chlorophenols. This process is relevant for pharmaceutical analysis, demonstrating the utility of fluorinated compounds in analytical chemistry (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Reductive Etherification in Radiopharmaceuticals

  • Application : Funke et al. (2006) described the use of 4-[18F]fluoro-benzaldehyde for reductive etherification, producing various 4-[18F]fluorobenzyl ethers. This process is crucial in synthesizing radiopharmaceuticals, which are important in medical imaging and diagnostics (Funke, Jia, Fischer, Scheunemann, & Steinbach, 2006).

Synthesis of Bifunctional Linkers

  • Application : Crosby, Pietersz, and Ripper (2008) synthesized a series of 4-substituted benzaldehydes, including fluoro variants, as potential bifunctional linkers for drug-antibody conjugation in cancer therapy. These linkers varied in their para functionality, offering a range of potential acid labilities for therapeutic use (Crosby, Pietersz, & Ripper, 2008).

Safety and Hazards

4-Fluorocinnamaldehyde is combustible and can cause skin and eye irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling it. In case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Fluorocinnamaldehyde has been used as a reagent in the preparation of novel terminal bipheny-based diapophytoene desaturases, which are used in the treatment of Staphylococcus aureus infections This suggests that it interacts with specific enzymes and proteins involved in the biochemical reactions of these bacteria

Cellular Effects

It has been shown to inhibit the growth and biofilm formation of Agrobacterium tumefaciens, a plant pathogen . This suggests that this compound can influence cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to act as a chemosensor, differentiating between different anions in acetonitrile . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Fluorocinnamaldehyde can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzaldehyde", "4-Fluorobenzaldehyde", "Acetone", "Sodium hydroxide", "Sulfuric acid", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and 4-fluorobenzaldehyde in the presence of sodium hydroxide and acetone to form 4-fluorostilbene.", "Step 2: Oxidation of 4-fluorostilbene with sulfuric acid to form 4-fluorobenzaldehyde.", "Step 3: Conversion of 4-fluorobenzaldehyde to 4-fluorocinnamaldehyde by reacting with sodium bisulfite and sodium chloride in water." ] }

CAS No.

24654-55-5

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

(Z)-3-(4-fluorophenyl)prop-2-enal

InChI

InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1-

InChI Key

YSIYEWBILJZDQH-UPHRSURJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\C=O)F

SMILES

C1=CC(=CC=C1C=CC=O)F

Canonical SMILES

C1=CC(=CC=C1C=CC=O)F

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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